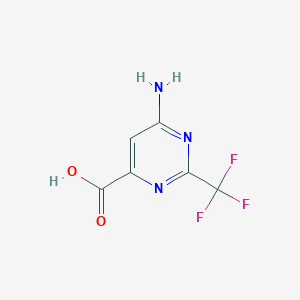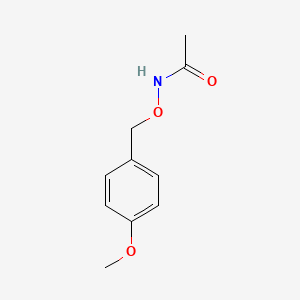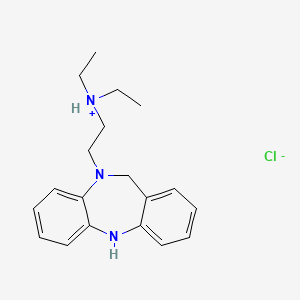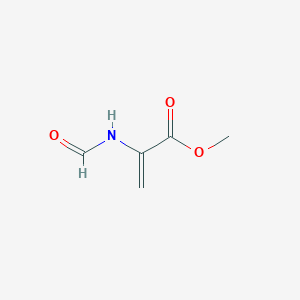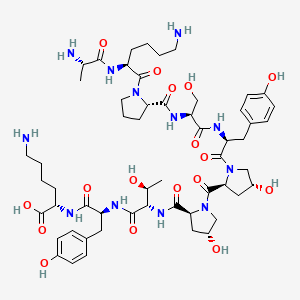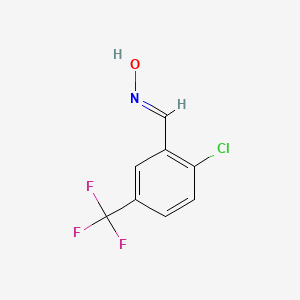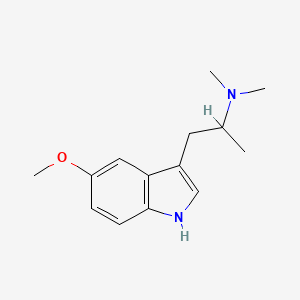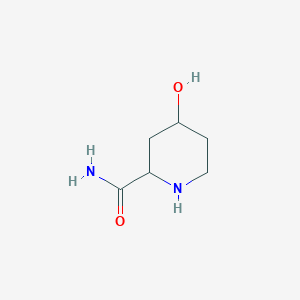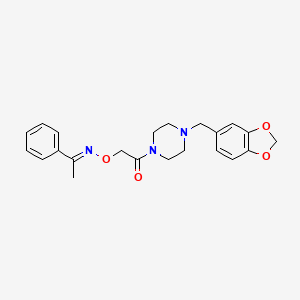
(Piperonylpiperazino-carboxymethyl) oxyimino acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME: is a complex organic compound that belongs to the class of oximes It is characterized by the presence of an acetophenone moiety linked to a piperazine ring, which is further substituted with a methylenedioxybenzyl group
Preparation Methods
The synthesis of ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxime: The starting material, acetophenone, is reacted with hydroxylamine hydrochloride in the presence of a base to form acetophenone oxime.
Substitution reaction: The oxime is then reacted with 4-(3,4-methylenedioxybenzyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Chemical Reactions Analysis
ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and methylenedioxybenzyl group are key functional groups that facilitate binding to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME include:
Acetophenone oxime: A simpler oxime derivative of acetophenone.
4-(3,4-Methylenedioxybenzyl)piperazine: A compound with a similar piperazine ring but lacking the oxime group.
N-(3,4-Methylenedioxybenzyl)piperazine: Another related compound with a different substitution pattern on the piperazine ring.
The uniqueness of ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
38063-85-3 |
|---|---|
Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(E)-1-phenylethylideneamino]oxyethanone |
InChI |
InChI=1S/C22H25N3O4/c1-17(19-5-3-2-4-6-19)23-29-15-22(26)25-11-9-24(10-12-25)14-18-7-8-20-21(13-18)28-16-27-20/h2-8,13H,9-12,14-16H2,1H3/b23-17+ |
InChI Key |
KWDPSAPVOQDPLI-HAVVHWLPSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NOCC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



